molecular formula C8H8ClIO B6282458 4-(chloromethyl)-1-iodo-2-methoxybenzene CAS No. 1378864-63-1

4-(chloromethyl)-1-iodo-2-methoxybenzene

Cat. No.: B6282458
CAS No.: 1378864-63-1
M. Wt: 282.5
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Description

4-(chloromethyl)-1-iodo-2-methoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds. This compound features a benzene ring substituted with a chloromethyl group, an iodine atom, and a methoxy group. The presence of these substituents imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-iodo-2-methoxybenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the chloromethylation of 1-iodo-2-methoxybenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-iodo-2-methoxybenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodine atom can be reduced to form deiodinated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include deiodinated aromatic compounds.

Scientific Research Applications

4-(chloromethyl)-1-iodo-2-methoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: The compound is used in the development of radiolabeled molecules for diagnostic imaging and therapeutic applications.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-iodo-2-methoxybenzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new carbon-heteroatom bonds. The iodine atom can participate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds. The methoxy group can be involved in oxidation reactions, leading to the formation of aldehydes or carboxylic acids. These reactions are mediated by specific molecular targets and pathways, depending on the reagents and conditions used.

Comparison with Similar Compounds

4-(chloromethyl)-1-iodo-2-methoxybenzene can be compared with other halogenated aromatic compounds such as:

    4-(bromomethyl)-1-iodo-2-methoxybenzene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    4-(chloromethyl)-1-fluoro-2-methoxybenzene: Similar structure but with a fluorine atom instead of iodine, affecting its chemical properties and reactivity.

    4-(chloromethyl)-1-iodo-2-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group, influencing its reactivity and applications.

The uniqueness of this compound lies in the combination of its substituents, which impart specific reactivity and versatility in various chemical reactions and applications.

Properties

CAS No.

1378864-63-1

Molecular Formula

C8H8ClIO

Molecular Weight

282.5

Purity

95

Origin of Product

United States

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